molecular formula C36H60O2 B589229 9-cis-Retinyl Palmitate-d5 CAS No. 1331666-45-5

9-cis-Retinyl Palmitate-d5

Cat. No.: B589229
CAS No.: 1331666-45-5
M. Wt: 529.905
InChI Key: VYGQUTWHTHXGQB-HXKGZMFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-cis-Retinyl Palmitate-d5 is a deuterated form of 9-cis-Retinyl Palmitate, a derivative of vitamin A. This compound is primarily used in biochemical research, particularly in studies involving retinoid metabolism and signaling pathways. The deuterium labeling allows for more precise tracking and analysis in metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cis-Retinyl Palmitate-d5 involves the esterification of 9-cis-retinol with palmitic acid. The deuterium labeling is typically introduced during the synthesis of 9-cis-retinol. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. High-performance liquid chromatography (HPLC) is commonly used for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

9-cis-Retinyl Palmitate-d5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 9-cis-retinoic acid.

    Isomerization: Exposure to light or heat can cause isomerization to other retinyl palmitate isomers.

    Hydrolysis: It can be hydrolyzed to yield 9-cis-retinol and palmitic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Isomerization: This reaction can occur under ambient conditions but is accelerated by light and heat.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.

Major Products

    Oxidation: 9-cis-retinoic acid.

    Isomerization: Various cis and trans isomers of retinyl palmitate.

    Hydrolysis: 9-cis-retinol and palmitic acid.

Scientific Research Applications

9-cis-Retinyl Palmitate-d5 is widely used in scientific research due to its role in retinoid metabolism and signaling. Some key applications include:

    Chemistry: Used as a standard in analytical methods such as HPLC and mass spectrometry.

    Biology: Studied for its role in cellular differentiation and proliferation.

    Medicine: Investigated for its potential therapeutic effects in skin disorders and certain types of cancer.

    Industry: Used in the formulation of cosmetic products due to its stability and efficacy as a vitamin A derivative.

Mechanism of Action

9-cis-Retinyl Palmitate-d5 exerts its effects through its conversion to 9-cis-retinoic acid, which binds to retinoid X receptors (RXRs). This binding activates RXR-mediated transcription of genes involved in cellular differentiation, proliferation, and apoptosis. The deuterium labeling does not significantly alter the biological activity but allows for more precise tracking in metabolic studies.

Comparison with Similar Compounds

Similar Compounds

    All-trans-Retinyl Palmitate: Another ester of retinol, commonly used in cosmetics and supplements.

    9-cis-Retinoic Acid: The active metabolite of 9-cis-Retinyl Palmitate, used in research and therapy.

    All-trans-Retinoic Acid: A widely studied retinoid with applications in dermatology and oncology.

Uniqueness

9-cis-Retinyl Palmitate-d5 is unique due to its deuterium labeling, which allows for detailed metabolic studies. This labeling provides a distinct advantage in research settings where precise tracking of metabolic pathways is crucial.

Properties

IUPAC Name

[(2E,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22-,32-28+/i4D3,24D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGQUTWHTHXGQB-HXKGZMFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C/COC(=O)CCCCCCCCCCCCCCC)/C)\C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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